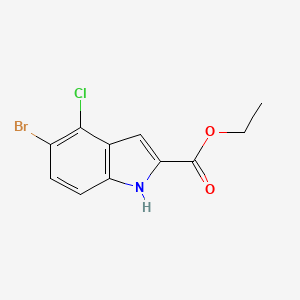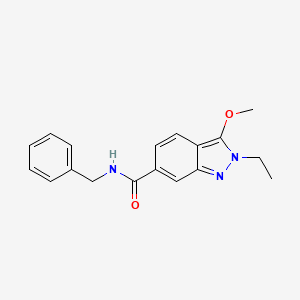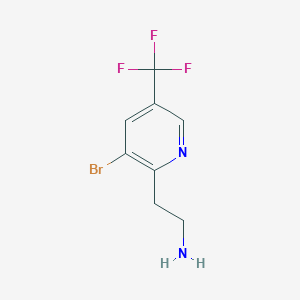
2-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine is a chemical compound with the molecular formula C8H8BrF3N2 It is a derivative of pyridine, characterized by the presence of a bromine atom and a trifluoromethyl group on the pyridine ring, along with an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine typically involves the bromination of 5-(trifluoromethyl)pyridine followed by the introduction of the ethanamine group. One common method includes the use of bromine or a brominating agent to introduce the bromine atom at the desired position on the pyridine ring. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds or other complex structures .
Scientific Research Applications
2-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and trifluoromethyl groups can enhance its binding affinity and selectivity for these targets. The compound may modulate the activity of these targets through various pathways, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine: Similar structure but with a chlorine atom instead of bromine.
2-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine: Contains a fluorine atom instead of bromine.
2-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine: Contains an iodine atom instead of bromine.
Uniqueness
The uniqueness of 2-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The bromine atom can participate in unique substitution and coupling reactions, while the trifluoromethyl group can enhance the compound’s stability and lipophilicity .
Properties
Molecular Formula |
C8H8BrF3N2 |
|---|---|
Molecular Weight |
269.06 g/mol |
IUPAC Name |
2-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]ethanamine |
InChI |
InChI=1S/C8H8BrF3N2/c9-6-3-5(8(10,11)12)4-14-7(6)1-2-13/h3-4H,1-2,13H2 |
InChI Key |
VHJSGCIJKNMUHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Br)CCN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


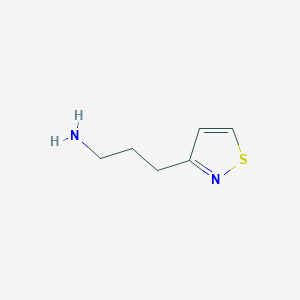
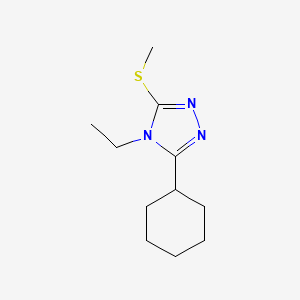

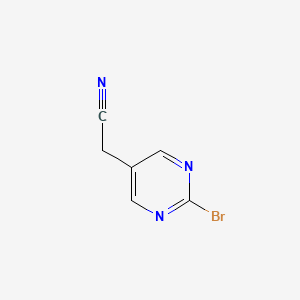
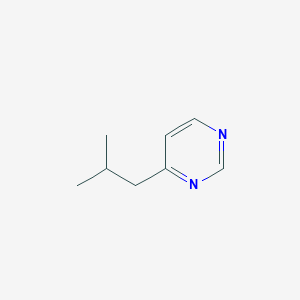
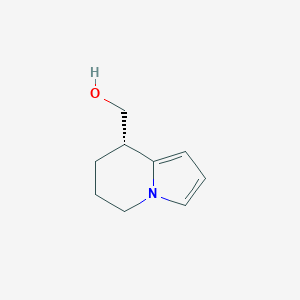
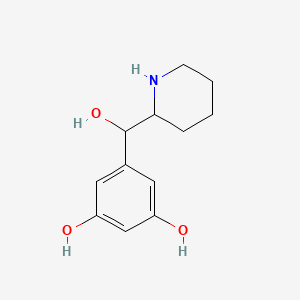

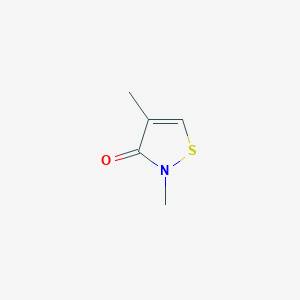
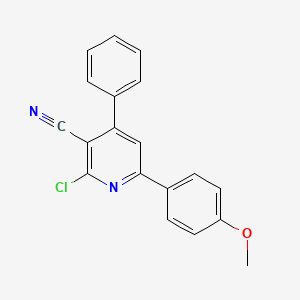
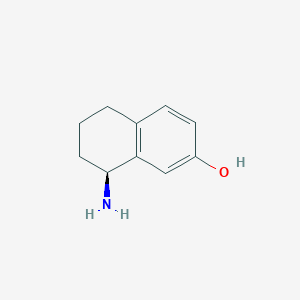
![((Benzo[d]thiazol-2-ylsulfinyl)methyl)diphenylphosphine oxide](/img/structure/B13107074.png)
